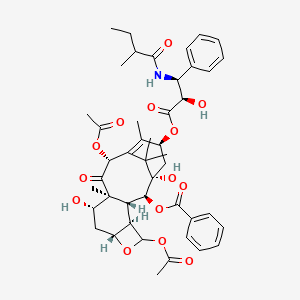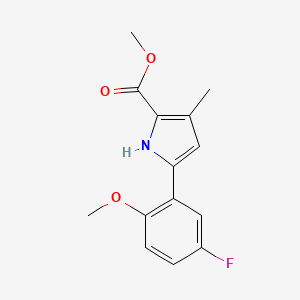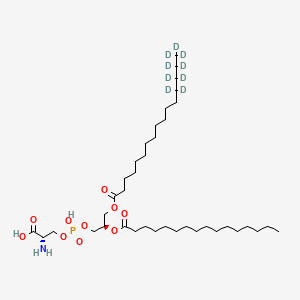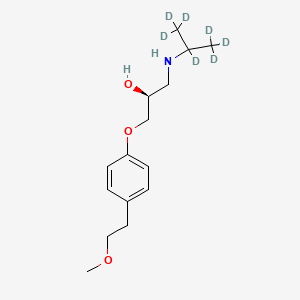
Dihydrocephalomannine, 2",3"-(P)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dihydrocephalomannine, 2",3"-(P) involves multiple steps, including reduction or oxidation followed by cyclization, acid-catalyzed ring closures or rearrangements, and metal-promoted processes . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials .
Industrial Production Methods: Industrial production of Dihydrocephalomannine, 2",3"-(P) typically involves plant cell fermentation, where it is produced as an impurity during the synthesis of paclitaxel . This method is preferred due to its ability to produce large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Dihydrocephalomannine, 2",3"-(P) undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products: The major products formed from these reactions include derivatives of Dihydrocephalomannine, 2",3"-(P) with enhanced anticancer activity . These derivatives are often used in scientific research and pharmaceutical applications.
Aplicaciones Científicas De Investigación
Dihydrocephalomannine, 2",3"-(P) has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a starting material for the synthesis of various derivatives with potential biological activity . In biology, it is studied for its ability to inhibit DNA polymerase and microtubule depolymerization . In medicine, it is investigated for its anticancer properties and potential use in cancer treatment . In industry, it is used in the production of paclitaxel and other related compounds .
Mecanismo De Acción
The mechanism of action of Dihydrocephalomannine, 2",3"-(P) involves the inhibition of DNA polymerase and microtubule depolymerization . This compound binds to the microtubules, preventing their depolymerization and thereby inhibiting cell division . The molecular targets and pathways involved in this process include the microtubule network and the DNA replication machinery .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Dihydrocephalomannine, 2",3"-(P) include paclitaxel, cephalomannine, and other taxanes . These compounds share similar structures and biological activities, but differ in their specific chemical modifications and potency .
Uniqueness: Dihydrocephalomannine, 2",3"-(P) is unique due to its sec-butyl substitution, which enhances its anticancer activity and reduces its cytotoxicity compared to other taxanes . This makes it a valuable compound for scientific research and pharmaceutical applications .
Propiedades
Fórmula molecular |
C45H55NO14 |
|---|---|
Peso molecular |
833.9 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4R,7R,9S,10S,12R,15S)-5,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(2-methylbutanoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H55NO14/c1-9-22(2)39(52)46-34(26-16-12-10-13-17-26)35(50)41(54)58-29-21-45(55)38(60-40(53)27-18-14-11-15-19-27)33-31-28(59-42(31)57-25(5)48)20-30(49)44(33,8)37(51)36(56-24(4)47)32(23(29)3)43(45,6)7/h10-19,22,28-31,33-36,38,42,49-50,55H,9,20-21H2,1-8H3,(H,46,52)/t22?,28-,29+,30+,31+,33+,34+,35-,36-,38+,42?,44-,45-/m1/s1 |
Clave InChI |
MQVVFSSMYRIHJE-CEEFISLDSA-N |
SMILES isomérico |
CCC(C)C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@@H]4[C@@H]5[C@@H](C[C@@H]([C@]4(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)O)OC5OC(=O)C)OC(=O)C6=CC=CC=C6)O)O |
SMILES canónico |
CCC(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C5C(CC(C4(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)O)OC5OC(=O)C)OC(=O)C6=CC=CC=C6)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)






![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)
![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)



